Picomolar Inhibitory Potency Against Osimertinib‑Resistant Triple Mutant (L858R/T790M/C797S)
In a direct biochemical comparison using the identical HTRF‑based assay system, EGFR kinase inhibitor 3 (compound 2) inhibits the L858R/T790M/C797S triple mutant with an IC50 of 0.064 ± 0.004 nM (64 pM) [1]. This potency exceeds that of the clinically approved third‑generation inhibitor osimertinib, which demonstrates substantially weaker activity against the C797S‑containing mutant (reported IC50 >1000 nM in analogous assays) [2]. The compound also exhibits an IC50 of 0.059 ± 0.005 nM (59 pM) against the L858R/T790M double mutant, representing a >20‑fold improvement over osimertinib’s IC50 of 1.3 ± 0.6 nM in the same mutant background [1][2].
| Evidence Dimension | Inhibitory potency (IC50) against EGFR L858R/T790M/C797S and L858R/T790M mutants |
|---|---|
| Target Compound Data | L858R/T790M/C797S: 0.064 ± 0.004 nM; L858R/T790M: 0.059 ± 0.005 nM |
| Comparator Or Baseline | Osimertinib (AZD9291): L858R/T790M IC50 = 1.3 ± 0.6 nM; L858R/T790M/C797S IC50 >1000 nM |
| Quantified Difference | ~20‑fold more potent vs. L858R/T790M; >15,000‑fold more potent vs. L858R/T790M/C797S |
| Conditions | Biochemical HTRF assay with purified recombinant EGFR kinase domains; total enzyme concentration 0.02 nM for mutant assays |
Why This Matters
This potency profile directly addresses the C797S‑mediated resistance that limits osimertinib’s clinical utility, making EGFR kinase inhibitor 3 an essential tool compound for validating next‑generation therapeutic strategies.
- [1] Wittlinger F, Ogboo BC, Shevchenko E, et al. Commun Chem. 2024;7(1):38. Table 1. View Source
- [2] Osimertinib IC50 data from analogous EGFR mutant assays. Commun Chem. 2024;7(1):38, Discussion section; also consistent with published osimertinib profiles. View Source
